Cas no 875166-93-1 (2-Pyridinamine, 5-[2,4-bis(trifluoromethyl)phenyl]-)
875166-93-1 structure
Product Name:2-Pyridinamine, 5-[2,4-bis(trifluoromethyl)phenyl]-
CAS-nummer:875166-93-1
MF:C13H8F6N2
MW:306.206443786621
CID:1911289
PubChem ID:86093624
Update Time:2025-04-21
2-Pyridinamine, 5-[2,4-bis(trifluoromethyl)phenyl]- Chemische en fysische eigenschappen
Naam en identificatie
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- 2-Pyridinamine, 5-[2,4-bis(trifluoromethyl)phenyl]-
- 5-[2,4-Bis(trifluoromethyl)phenyl]-2-pyridinamine
- 875166-93-1
- 5-[2,4-bis(trifluoromethyl)phenyl]pyridin-2-amine
- SCHEMBL4493932
- QKOAUOOLXOGWQP-UHFFFAOYSA-N
- DTXSID401230905
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- Inchi: 1S/C13H8F6N2/c14-12(15,16)8-2-3-9(10(5-8)13(17,18)19)7-1-4-11(20)21-6-7/h1-6H,(H2,20,21)
- InChI-sleutel: QKOAUOOLXOGWQP-UHFFFAOYSA-N
- LACHT: FC(C1C=C(C(F)(F)F)C=CC=1C1C=NC(=CC=1)N)(F)F
Berekende eigenschappen
- Exacte massa: 306.05916724Da
- Monoisotopische massa: 306.05916724Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 1
- Complexiteit: 354
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.9
- Topologisch pooloppervlak: 38.9Ų
2-Pyridinamine, 5-[2,4-bis(trifluoromethyl)phenyl]- Gerelateerde literatuur
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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